![molecular formula C12Cl4F22 B3040667 1,2,11,12-Tetrachloroperfluorododecane CAS No. 2263-97-0](/img/structure/B3040667.png)
1,2,11,12-Tetrachloroperfluorododecane
Overview
Description
1,2,11,12-Tetrachloroperfluorododecane, also known as PFCl_4, is a fluorosurfactant that belongs to the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family. It is not a stock item and may not be readily available .
Molecular Structure Analysis
The molecular formula of this compound is C12Cl4F22. The IUPAC name for this compound is 1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
The atmospheric chemistry of perfluorinated compounds, including substances like 1,2,11,12-tetrachloroperfluorododecane, is significant for environmental studies. Anderson (1981) explored the fate of similar compounds in the atmosphere, highlighting their impact on ozone depletion and introduction of hydrogen fluoride into the stratosphere. Such research underscores the importance of understanding the atmospheric behaviors of these chemicals to address environmental concerns (Anderson, 1981).
Applications in Energy Storage
This compound and related compounds have potential applications in energy storage, particularly in electrochemical double-layer capacitors. Ionica-Bousquet et al. (2010) investigated the use of polyfluorinated boron clusters in electrolytes for supercapacitors. This research illustrates how such compounds can enhance the performance and life of energy storage systems (Ionica-Bousquet et al., 2010).
Synthetic and Structural Chemistry
The synthetic and structural aspects of organofluorine compounds, including this compound, are a significant area of research. Singh and Shreeve (2004) highlighted the importance of these compounds in organic chemistry, emphasizing their role in the development of new synthetic methodologies and structural analyses (Singh & Shreeve, 2004).
Environmental Degradation and Decomposition
Understanding the chemical decomposition of chlorofluorocarbons and related compounds is crucial for environmental protection. Oku, Kimura, and Sato (1988) researched the dehalogenation of similar compounds, providing insights into how these chemicals can be broken down in the environment, which is essential for mitigating their ecological impact (Oku, Kimura, & Sato, 1988).
properties
IUPAC Name |
1,2,11,12-tetrachloro-1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12-docosafluorododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl4F22/c13-1(17,11(15,35)36)3(19,20)5(23,24)7(27,28)9(31,32)10(33,34)8(29,30)6(25,26)4(21,22)2(14,18)12(16,37)38 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGXCOZGXTUREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl4F22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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